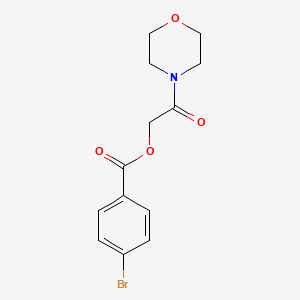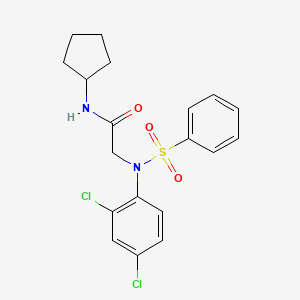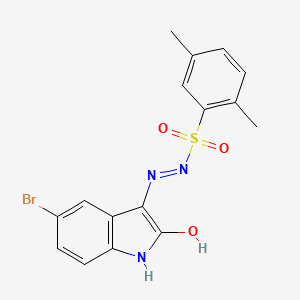
2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzoic acid and has been synthesized using various methods. The aim of
Mécanisme D'action
The mechanism of action of 2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate involves the covalent modification of the active site of protein tyrosine phosphatases. This modification results in the inhibition of enzyme activity, which in turn leads to the modulation of various cellular processes. The exact mechanism of inhibition is still not fully understood, and further research is needed to elucidate the details of this process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of various protein tyrosine phosphatases, leading to the modulation of various signaling pathways. In vivo studies have shown that this compound can have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate in lab experiments is its potency as an inhibitor of protein tyrosine phosphatases. This compound has been shown to be highly effective in inhibiting the activity of these enzymes, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate. One of the most promising directions is the development of new derivatives of this compound that can be used as inhibitors of other enzymes involved in various cellular processes. Another future direction is the study of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further research is needed to elucidate the exact mechanism of inhibition of protein tyrosine phosphatases by this compound.
Méthodes De Synthèse
The synthesis of 2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate has been achieved using various methods. One such method involves the reaction of 4-bromobenzoic acid with 2-morpholin-4-yl-2-oxoethyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoic acid with 2-morpholin-4-yl-2-oxoethyl bromide in the presence of a base such as potassium carbonate. Both methods have been reported to yield high purity and good yields of the desired product.
Applications De Recherche Scientifique
2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate has been extensively used in scientific research as a tool to study various biological processes. One of the most common applications of this compound is in the field of protein modification. It has been reported to act as a potent inhibitor of protein tyrosine phosphatases, which are enzymes involved in the regulation of various cellular processes. This inhibition has been shown to have therapeutic potential in the treatment of cancer, diabetes, and other diseases.
Propriétés
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c14-11-3-1-10(2-4-11)13(17)19-9-12(16)15-5-7-18-8-6-15/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWELZJWIKCDMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6112135.png)

![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6112145.png)
![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6112147.png)

![8-(2-amino-4-pyrimidinyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B6112167.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6112168.png)
![methyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B6112170.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6112180.png)
![5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6112185.png)
![2-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6112197.png)
![N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6112214.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)